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molecular formula C7H18OSi B1585234 4-(Trimethylsilyl)butan-1-ol CAS No. 2917-40-0

4-(Trimethylsilyl)butan-1-ol

Cat. No. B1585234
M. Wt: 146.3 g/mol
InChI Key: MDJXWYVEZHDNPO-UHFFFAOYSA-N
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Patent
US05252587

Procedure details

1.5 ml (11.4 mmol) of a 1 molar solution of borane dimethylsulfide was added to a cooled (0° C.) solution of 0.61 g (3.8 mmol) of 4-(trimethylsilyl)-butanoic acid in 20 ml of dry tetrahydrofuran. After work-up using the standard procedure (methanol, tetramethylethylene diamine) and flash chromatography purification on silica gel eluted with a 9:1 mixture of hexane and ethyl acetate, 0.4 g of 4-(trimethylsilyl)-1-butanol was obtained as a colorless liquid.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.61 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
CSC.B.[CH3:5][Si:6]([CH3:14])([CH3:13])[CH2:7][CH2:8][CH2:9][C:10](O)=[O:11]>O1CCCC1>[CH3:5][Si:6]([CH3:14])([CH3:13])[CH2:7][CH2:8][CH2:9][CH2:10][OH:11] |f:0.1|

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CSC.B
Step Two
Name
Quantity
0.61 g
Type
reactant
Smiles
C[Si](CCCC(=O)O)(C)C
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the standard procedure (methanol, tetramethylethylene diamine) and flash chromatography purification on silica gel
WASH
Type
WASH
Details
eluted with a 9:1 mixture of hexane and ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
C[Si](CCCCO)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.4 g
YIELD: CALCULATEDPERCENTYIELD 71.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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